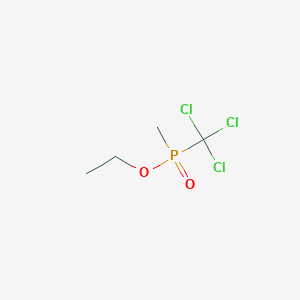
9-(2,6-Dimethylphenyl)-9H-fluorene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-(2,6-Dimethylphenyl)-9H-fluorene: is an organic compound that belongs to the class of fluorene derivatives Fluorene derivatives are known for their unique photophysical properties, making them valuable in various scientific and industrial applications
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 9-(2,6-Dimethylphenyl)-9H-fluorene typically involves the following steps:
Starting Materials: The synthesis begins with commercially available fluorene and 2,6-dimethylphenyl bromide.
Grignard Reaction: The 2,6-dimethylphenyl bromide is reacted with magnesium to form the corresponding Grignard reagent.
Coupling Reaction: The Grignard reagent is then coupled with fluorene under appropriate conditions to yield this compound.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions:
Oxidation: 9-(2,6-Dimethylphenyl)-9H-fluorene can undergo oxidation reactions to form corresponding fluorenone derivatives.
Reduction: Reduction reactions can convert the compound into various hydrofluorene derivatives.
Substitution: The compound can participate in substitution reactions, where the 2,6-dimethylphenyl group can be replaced with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).
Major Products:
Oxidation: Fluorenone derivatives.
Reduction: Hydrofluorene derivatives.
Substitution: Various substituted fluorene derivatives.
科学的研究の応用
Chemistry:
Photophysical Studies: The compound’s unique photophysical properties make it valuable in studying fluorescence and phosphorescence phenomena.
Organic Synthesis: It serves as a building block for synthesizing more complex organic molecules.
Biology:
Fluorescent Probes: The compound can be used as a fluorescent probe in biological imaging and diagnostics.
Medicine:
Drug Development:
Industry:
OLEDs: The compound is used in the development of organic light-emitting diodes (OLEDs) due to its excellent light-emitting properties.
Sensors: It can be employed in the fabrication of sensors for detecting various analytes.
作用機序
The mechanism of action of 9-(2,6-Dimethylphenyl)-9H-fluorene is primarily related to its photophysical properties. When exposed to light, the compound can absorb photons and transition to an excited state. This excited state can then undergo various processes, such as fluorescence or phosphorescence, depending on the environment and conditions. The molecular targets and pathways involved in these processes are primarily related to the compound’s electronic structure and the interactions with its surroundings.
類似化合物との比較
9-Phenyl-9H-fluorene: Similar in structure but lacks the dimethyl substitution on the phenyl group.
9,10-Diphenylanthracene: Another fluorene derivative with different substitution patterns.
9,10-Dimethylanthracene: A related compound with methyl groups at the 9 and 10 positions of anthracene.
Uniqueness:
Photophysical Properties: The presence of the 2,6-dimethylphenyl group at the 9-position of fluorene imparts unique photophysical properties to the compound, making it distinct from other fluorene derivatives.
特性
CAS番号 |
18153-41-8 |
|---|---|
分子式 |
C21H18 |
分子量 |
270.4 g/mol |
IUPAC名 |
9-(2,6-dimethylphenyl)-9H-fluorene |
InChI |
InChI=1S/C21H18/c1-14-8-7-9-15(2)20(14)21-18-12-5-3-10-16(18)17-11-4-6-13-19(17)21/h3-13,21H,1-2H3 |
InChIキー |
KBNWUKITKVUTDO-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=CC=C1)C)C2C3=CC=CC=C3C4=CC=CC=C24 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Pyridine, 2-[(propylthio)methyl]-](/img/structure/B14710688.png)
![2-(Chloromethyl)-1,4-dioxaspiro[4.6]undecane](/img/structure/B14710699.png)
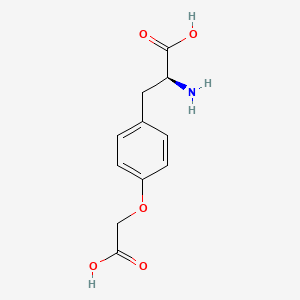
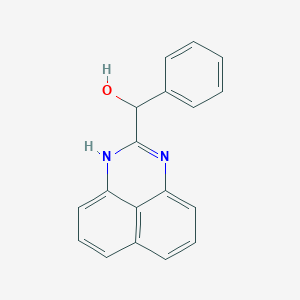
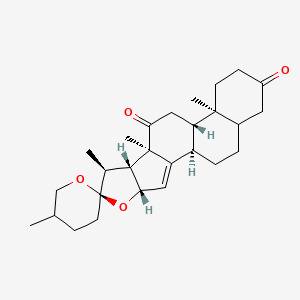
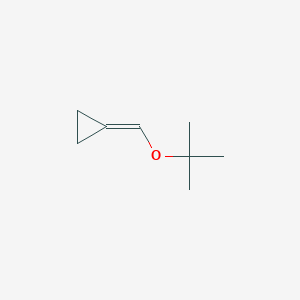
![2-Ethyl-2,3-dihydroimidazo[2,1-a]phthalazine](/img/structure/B14710739.png)
![[{2-[(Carboxymethyl)amino]ethyl}(phosphonomethyl)amino]acetic acid](/img/structure/B14710742.png)

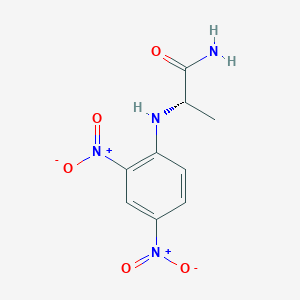
![3,6,6-Trimethyl-2-(morpholin-4-ylmethyl)-7,8,9,10-tetrahydro-6h-benzo[c]chromen-1-ol](/img/structure/B14710758.png)
